
Ethyl 3-methylisoxazole-4-carboxylate
Overview
Description
Ethyl 3-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C7H9NO3. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methylisoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the electron-rich nature of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-methylisoxazole-4-carboxylate serves as an essential building block in the synthesis of various pharmaceuticals. Notably, it is involved in developing anti-inflammatory and analgesic drugs, which are crucial for enhancing therapeutic options for patients.
Case Study: Anti-inflammatory Drugs
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that modifications to the isoxazole ring can lead to compounds with enhanced efficacy against inflammatory conditions, providing a pathway for new drug development.
Agricultural Chemistry
This compound is also utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its role in enhancing crop yield and protecting against pests is vital for sustainable agriculture.
Data Table: Agrochemical Applications
Application Type | Compound Type | Effectiveness |
---|---|---|
Pesticides | This compound derivatives | Improved pest resistance |
Herbicides | Isoxazole-based formulations | Enhanced weed control |
Material Science
In material science, this compound is explored for creating novel materials with unique properties. This includes polymers that exhibit enhanced durability and resistance to environmental factors.
Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. These advancements open avenues for its application in high-performance materials used in various industries.
Biochemical Research
Researchers employ this compound as a reagent in biochemical assays, aiding in the study of enzyme activities and metabolic pathways. Understanding these biological processes is crucial for advancing medical and environmental research.
Data Table: Biochemical Assays
Assay Type | Compound Used | Purpose |
---|---|---|
Enzyme Activity | This compound | To assess inhibition effects |
Metabolic Pathway | Isoxazole derivatives | To study metabolic flux |
Flavor and Fragrance Industry
This compound finds applications in formulating flavoring agents and fragrances. Its unique sensory attributes enhance consumer products across various markets.
Case Study: Fragrance Formulation
In the fragrance industry, this compound has been integrated into formulations to provide distinct olfactory notes that appeal to consumers. The versatility of this compound allows for innovative scent profiles.
Mechanism of Action
The mechanism of action of ethyl 3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various biological receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .
Comparison with Similar Compounds
Ethyl 3-methylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: This compound has similar structural features but different substituents, leading to variations in its biological activity and chemical reactivity.
5-Methylisoxazole-3-carboxylic acid ethyl ester: Another similar compound with distinct properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 3-methylisoxazole-4-carboxylate (EMIC) is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of the biological activity of EMIC, supported by various research findings and case studies.
- Molecular Formula : C7H9NO3
- Molecular Weight : 155.15 g/mol
- CAS Number : 20328-15-8
The biological activity of EMIC is primarily attributed to its ability to interact with various biological receptors. The isoxazole ring structure allows for binding to proteins and enzymes, modulating their activity. This interaction can lead to therapeutic effects depending on the specific biological context and the derivatives formed from EMIC.
Antimicrobial Activity
Recent studies have demonstrated that EMIC exhibits significant antimicrobial properties. A study investigating isoxazole derivatives found that EMIC effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound showed low cytotoxic effects on human cells while maintaining high antimicrobial efficacy .
Compound | MIC (mg/mL) | % Biofilm Reduction |
---|---|---|
EMIC | 0.25 | >90% |
Control | - | <20% |
The above table summarizes the Minimum Inhibitory Concentration (MIC) and biofilm reduction percentage observed with EMIC compared to a control.
Antiviral Activity
EMIC has also been studied for its potential antiviral effects. Research indicates that certain isoxazole derivatives can inhibit viral replication in vitro, suggesting that EMIC could serve as a lead compound for developing antiviral therapies .
Anticancer Properties
The anticancer potential of EMIC has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For instance, EMIC demonstrated significant cytotoxicity against various cancer cell lines at concentrations that did not adversely affect normal cells .
Case Studies
- Antimicrobial Efficacy : A recent study highlighted the effectiveness of EMIC against biofilm-forming pathogens. When tested at concentrations of 0.25 mg/mL, it achieved over 90% biofilm reduction in S. aureus, indicating its potential as a therapeutic agent for infections associated with biofilms .
- Cytotoxicity Assessment : In another investigation, EMIC was assessed for cytotoxicity against human fibroblast cells. Results indicated minimal cytotoxic effects at therapeutic concentrations, supporting its safety profile for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-methylisoxazole-4-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via cyclization reactions involving hydroxylamine derivatives and β-keto esters. For example, reacting hydroxylamine with ethyl acetoacetate under alkaline conditions can yield the isoxazole core, followed by functionalization at the 3-position using methylating agents. Key factors include temperature control (e.g., 80°C in N,N-dimethylacetamide) and stoichiometric ratios of reagents like potassium carbonate, which minimize side reactions . Purification often involves column chromatography or recrystallization to achieve >95% purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound should be stored refrigerated in airtight containers to prevent degradation . Avoid inhalation, skin contact, and electrostatic discharge. In case of exposure, immediate washing with water and consultation with a physician are advised. Safety data sheets emphasize using fume hoods and personal protective equipment (PPE) during synthesis .
Q. Which analytical techniques are most effective for characterizing this compound?
Single-crystal X-ray diffraction is the gold standard for confirming molecular structure and stereochemistry . Complementary methods include:
- 1H-NMR : To verify substituent positions (e.g., methyl and ethyl groups).
- LC-MS/MS : For assessing purity and detecting trace impurities .
- FT-IR : To identify functional groups like ester carbonyls (~1700 cm⁻¹) .
Q. What biological activities have been reported for isoxazole derivatives, and how does this compound compare?
Isoxazole derivatives exhibit antimicrobial, anticonvulsant, and anti-inflammatory properties. This compound serves as a precursor for bioactive analogs, such as 5-amino-substituted variants, which show enhanced enzyme inhibition (e.g., COX-2) . Comparative studies require structural modifications at the 4-carboxylate and 3-methyl positions to optimize activity .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts like 3-(2-chlorophenyl) isomers?
Byproduct formation often arises from competing cyclization or halogenation steps. Strategies include:
- Catalyst selection : Using phase-transfer catalysts to improve regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
- In situ monitoring : Techniques like TLC or HPLC-MS can detect intermediates early, allowing real-time adjustments .
Q. What structural insights can resolve contradictions in crystallographic and spectroscopic data?
Discrepancies between X-ray and NMR data may arise from dynamic effects (e.g., rotational barriers in the ester group). High-resolution X-ray studies at low temperatures (e.g., 90 K) reduce thermal motion artifacts, while DFT calculations can model solution-state conformers . For example, torsional angles in the isoxazole ring (e.g., C14′—C10′—C11′—C12′ = 0.25°) are critical for reconciling data .
Q. What challenges arise during chromatographic purification of this compound, and how are they addressed?
Challenges include co-elution of structurally similar byproducts (e.g., diastereomers or regioisomers). Solutions involve:
- Stationary phase tuning : Using silica gel with tailored pore sizes or chiral columns for enantiomeric separation.
- Gradient elution : Adjusting solvent polarity (e.g., hexane/ethyl acetate gradients) to improve resolution .
Q. How can computational tools guide the design of analogs with improved pharmacokinetic properties?
Retrosynthesis platforms (e.g., AI-driven Template_relevance models) predict feasible routes for analogs like ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate . Molecular docking (e.g., AutoDock Vina) can prioritize modifications (e.g., trifluoromethyl groups) to enhance target binding or metabolic stability .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Hydrolysis of the ester group is pH-dependent, with rapid degradation in alkaline conditions. Accelerated stability studies (e.g., 40°C/75% RH) combined with Arrhenius modeling predict shelf life. Lyophilization or formulation in anhydrous matrices (e.g., PEG) mitigates decomposition .
Properties
IUPAC Name |
ethyl 3-methyl-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWHICNMVQOWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312161 | |
Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20328-15-8 | |
Record name | 20328-15-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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